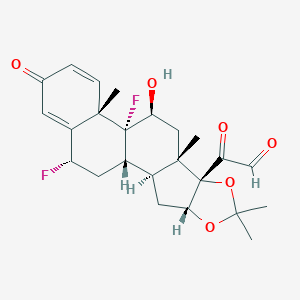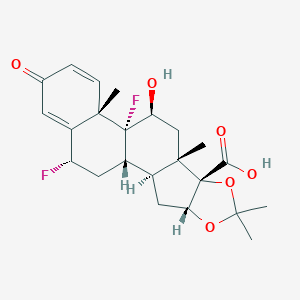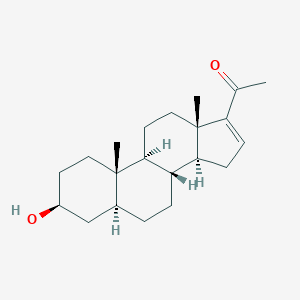
3beta-Hidroxi-5alfa-pregn-16-en-20-ona
Descripción general
Descripción
Allopregnenolone is a naturally occurring neurosteroid derived from the hormone progesterone. It is known for its potent effects on the central nervous system, acting as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor. This compound has garnered significant attention due to its therapeutic potential in treating various neurological and psychiatric disorders, including postpartum depression .
Aplicaciones Científicas De Investigación
Allopregnenolone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in modulating GABAergic neurotransmission.
Industry: Utilized in the development of neurosteroid-based pharmaceuticals.
Mecanismo De Acción
Target of Action
The primary target of Allopregnenolone is the γ-aminobutyric acid A (GABA A) receptors . These receptors are the major inhibitory neurotransmitters in the brain, playing a crucial role in reducing neuronal excitability .
Mode of Action
Allopregnenolone acts as a positive allosteric modulator (PAM) of GABA A receptors . This means it enhances the effect of GABA at the receptor by increasing the receptor’s response to the same amount of GABA. This results in an increase in the inhibitory effect of GABA, leading to decreased neuronal excitability .
Biochemical Pathways
Allopregnenolone is a metabolite of the ovarian/adrenal steroid progesterone . It is involved in the steroidogenesis pathway, where it is synthesized from progesterone. The effects of Allopregnenolone on GABA A receptors can influence various downstream effects, including anesthetic, anxiolytic, and anti-convulsant effects .
Result of Action
The interaction of Allopregnenolone with GABA A receptors results in a range of effects at the molecular and cellular levels. It enhances the inhibitory effect of GABA, leading to decreased neuronal excitability. This can result in anesthetic, anxiolytic, and anti-convulsant effects .
Action Environment
The action, efficacy, and stability of Allopregnenolone can be influenced by various environmental factors These can include factors such as pH, temperature, and the presence of other substances that can interact with Allopregnenolone or its target receptors.
Análisis Bioquímico
Biochemical Properties
3beta-Hydroxy-5alpha-pregn-16-en-20-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3beta-Hydroxy-5alpha-pregn-16-en-20-one is complex. It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 3beta-Hydroxy-5alpha-pregn-16-en-20-one vary with different dosages in animal models
Metabolic Pathways
3beta-Hydroxy-5alpha-pregn-16-en-20-one is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may influence metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 3beta-Hydroxy-5alpha-pregn-16-en-20-one within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Allopregnenolone can be synthesized through several chemical pathways. One common method involves the reduction of progesterone. The process typically includes the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield allopregnenolone .
Industrial Production Methods: In industrial settings, the production of allopregnenolone often involves large-scale chemical synthesis using similar reduction techniques. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Allopregnenolone undergoes various chemical reactions, including:
Oxidation: Conversion to other steroidal compounds.
Reduction: Formation of more reduced steroidal derivatives.
Substitution: Introduction of different functional groups to modify its activity.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Various organic reagents depending on the desired functional group.
Major Products: The major products formed from these reactions include various steroidal derivatives with altered biological activities .
Comparación Con Compuestos Similares
Allopregnenolone is unique among neurosteroids due to its potent modulatory effects on GABA type A receptors. Similar compounds include:
Pregnenolone: A precursor to allopregnenolone with similar but less potent effects.
Alfaxolone: A synthetic neurosteroid with anesthetic properties.
Ganaxolone: A synthetic analogue of allopregnenolone used in clinical trials for epilepsy
These compounds share structural similarities but differ in their pharmacological profiles and therapeutic applications.
Propiedades
IUPAC Name |
1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,14-16,18-19,23H,4-5,7-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXPZLCQRZASKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (3beta,5alpha)-3-Hydroxypregn-16-en-20-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034369 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
566-61-0 | |
| Record name | (3beta,5alpha)-3-Hydroxypregn-16-en-20-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034369 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207 - 209 °C | |
| Record name | (3beta,5alpha)-3-Hydroxypregn-16-en-20-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034369 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Allopregnenolone acts primarily as a potent positive allosteric modulator of the GABAA receptor. [] Binding to specific sites on this receptor enhances the effects of the neurotransmitter GABA, leading to increased chloride ion influx and neuronal hyperpolarization. [, ] This results in a range of downstream effects, including anxiolytic, sedative, and anticonvulsant activity. [, , ]
ANone:
A: Research suggests that Allopregnenolone plays a crucial role in regulating maternal behavior in rats. [] Studies observed increased neuronal activation in brain regions associated with maternal aggression, such as the medial amygdala and the medial preoptic nucleus, in lactating mothers exhibiting aggressive behavior. [] This suggests a potential link between Allopregnenolone levels and the expression of maternal behaviors.
A: A study investigating neuroactive steroid levels in women with binge eating disorder (BED) found significantly higher plasma Allopregnenolone levels in both non-obese and obese BED patients compared to their respective control groups. [] This suggests that factors beyond malnutrition may contribute to elevated Allopregnenolone levels in individuals with BED.
A: Research indicates that exacerbation of Cytomegalovirus infection during the first trimester of pregnancy is correlated with a decrease in placental Allopregnenolone concentrations. [] This decrease is linked to the development of neurological disorders in newborns, highlighting the importance of Allopregnenolone during fetal brain development.
A: Yes, a study investigating the biological activities of Pleopeltis crassinervata extracts identified 16-Pregnenolone (another name for Allopregnenolone) as a major compound in the hexane fraction of frond extracts. [] This fraction displayed significant trichomonacidal activity with low cytotoxicity.
A: Yes, studies suggest that Allopregnenolone, along with cortisol, may be involved in the body's response to stress and anxiety. A study examining the effects of CO2 inhalation on healthy individuals observed an increase in Allopregnenolone levels after the test, particularly in individuals who did not experience a panic-like response ("non-responders"). [] This suggests a potential role for Allopregnenolone in modulating the stress response and potentially contributing to the termination of anxiety.
ANone: Given its interaction with the GABAA receptor and observed effects in preclinical studies, Allopregnenolone is being investigated as a potential therapeutic agent for various conditions, including:
- Anxiety disorders: Due to its anxiolytic effects. []
- Mood disorders: As altered neurosteroid levels, including Allopregnenolone, have been reported in conditions like depression. []
- Neurodegenerative diseases: Based on its neuroprotective properties observed in in vitro models. []
ANone: Despite promising findings, research on Allopregnenolone has limitations:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



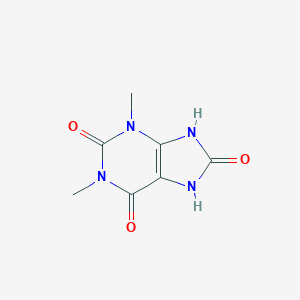
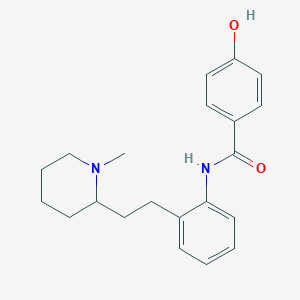
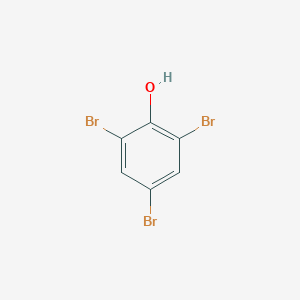
![Ethyl bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B41975.png)
![Bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B41976.png)
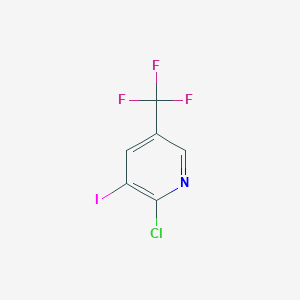

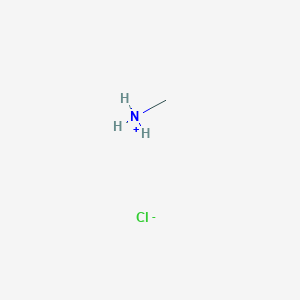
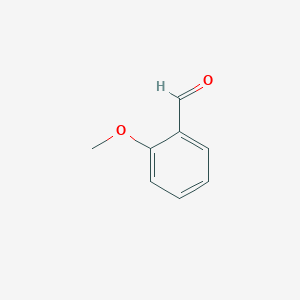
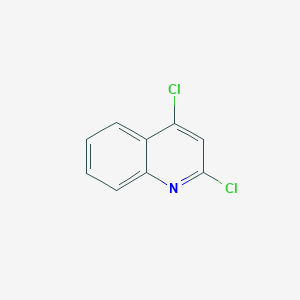
![1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B42002.png)
